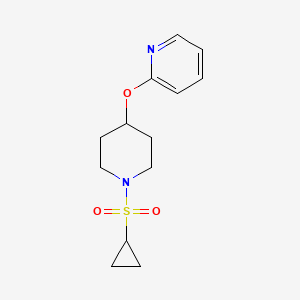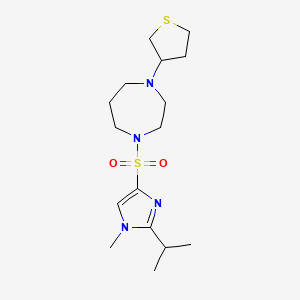![molecular formula C25H29NO2S B2407370 (5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 299417-35-9](/img/structure/B2407370.png)
(5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione” is a chemical compound with a unique structure that allows for various applications, including drug development, material synthesis, and catalysis. It has a molecular weight of 407.57 and a molecular formula of C25H29NO2S .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 407.57 and a molecular formula of C25H29NO2S . Unfortunately, specific details about the physical and chemical properties of this compound, such as its boiling point and storage conditions, are not available in the search results.Applications De Recherche Scientifique
Corrosion Inhibition in Mild Steel
Research has shown that certain thiazolidinedione derivatives can act as effective inhibitors for mild steel corrosion in acidic solutions. Studies involving weight loss, electrochemical polarization, and electrochemical impedance spectroscopy techniques have demonstrated increased inhibition efficiency with these compounds. The adsorption of these inhibitors on mild steel surfaces was consistent with the Langmuir adsorption isotherm, indicating potential industrial applications in protecting steel structures against corrosion (Yadav et al., 2015).
Antimicrobial and Antifungal Activities
Thiazolidinedione derivatives have been synthesized and found to exhibit antimicrobial and antifungal activities. Compounds bearing pyridine or piperazine moieties, in particular, displayed good to excellent antibacterial activity. This suggests potential applications in the development of new antibacterial and antifungal agents (Mohanty et al., 2015).
Antihyperglycemic Action and Insulin Sensitization
Benzimidazole-Thiazolidinedione hybrids have been synthesized and shown to exert robust antihyperglycemic action linked to insulin sensitization mechanisms. In vitro treatment with these compounds increased the mRNA expression of proteins recognized as strategic targets in diabetes, suggesting their potential use in diabetic treatments (Gutiérrez-Hernández et al., 2019).
Synthesis and Chemical Characterization
The synthesis and structural characterization of various thiazolidinedione derivatives have been a significant area of research. Studies involving single-crystal X-ray diffraction data and spectroscopic methods have provided detailed insights into the molecular structure of these compounds, essential for understanding their potential applications in various fields (Popov-Pergal et al., 2010).
Potential in Cancer Treatment
Thiazolidinedione derivatives have also been explored for their potential in cancer treatment. Some derivatives have shown promising antiproliferative activity against human cancer cell lines, indicating their potential as candidates for further investigation in oncological applications (Chandrappa et al., 2008).
Chemical Stability and Solubility
Studies on the solubility thermodynamics and partitioning processes of thiazolidinedione derivatives in biologically relevant solvents have been crucial for understanding their pharmacological relevance. The evaluation of solubility in different solvents, along with the thermodynamic parameters, provides insights into the solute-solvent interactions, crucial for drug development processes (Volkova et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 4-tert-butylphenyl acetate , have been used in early discovery research, suggesting that they may interact with a variety of biological targets.
Mode of Action
A compound with a similar structure, n, n-bis(4-tert-butylphenyl)hydroxylamine, has been shown to undergo reductive bromination, where two hydrogens in ortho positions of benzene rings are substituted by br2, leading to a two-electron reduction of hydroxylamine to amine . This suggests that our compound might also undergo similar reactions.
Biochemical Pathways
Compounds with similar structures have been shown to participate in various chemical transformations , suggesting that this compound might also be involved in various biochemical pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, a compound with a similar structure, [l-(−)-menthyl)]-[2,2′-methylene-bis-(4-methyl-6-tert-butylphenyl)] phosphite ozonide, has been shown to undergo low-temperature ozonization , suggesting that temperature can significantly influence the reactivity of this compound.
Propriétés
IUPAC Name |
(5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2S/c1-24(2,3)19-11-7-17(8-12-19)15-21-22(27)26(23(28)29-21)16-18-9-13-20(14-10-18)25(4,5)6/h7-15H,16H2,1-6H3/b21-15- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFPTMGDLIPBES-QNGOZBTKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)SC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)C(C)(C)C)/SC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2407288.png)
![(1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B2407289.png)
![N-[2-[4-[2-(Cyclopentylamino)-2-oxoethyl]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2407290.png)
![3-(Phenylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2407291.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2407295.png)
![Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2407296.png)
![2,5-dimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)furan-3-carboxamide](/img/structure/B2407297.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2407300.png)
![11-imino-N-(3-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2407301.png)
![7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407302.png)


![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2407306.png)
